Octamethyltrisiloxane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

InChI

SMILES

Synonyms

Biocompatibility

PDMS exhibits excellent biocompatibility, meaning it can be safely used in contact with living tissues and cells, making it valuable for biomedical research applications, including drug delivery systems, microfluidic devices for cell culture and analysis, and implantable medical devices [, ].

Optical transparency

PDMS is transparent across a wide range of wavelengths, allowing for microscopic observation of cells and biological processes in real-time. This transparency is crucial for studies in fields like cell biology, neuroscience, and drug discovery [].

Elastomeric properties

PDMS possesses good elasticity and flexibility, enabling the creation of microfluidic channels and chambers that mimic the mechanical properties of tissues and organs. This feature is essential for studying cell behavior and responses under controlled mechanical environments [].

Gas permeability

PDMS allows for gas diffusion, which is vital for cell culture applications where cells require oxygen and carbon dioxide exchange.

Easy fabrication

PDMS can be easily molded and patterned using various techniques, making it a cost-effective and versatile material for rapid prototyping of microfluidic devices and other research tools [].

These properties make PDMS a valuable tool for researchers across various scientific disciplines:

Microfluidics

PDMS is the most commonly used material for fabricating microfluidic devices due to its ease of use, biocompatibility, and optical transparency. These devices are used for various applications, including single-cell analysis, drug screening, and studying cell-cell interactions [].

Material science

PDMS serves as a base material for developing biocompatible coatings and surfaces for studying cell adhesion, migration, and differentiation [].

Drug delivery

PDMS microparticles are being explored for controlled drug delivery purposes due to their biocompatibility and tunable properties [].

Tissue engineering

PDMS scaffolds are used to create 3D tissue models that mimic the architecture and function of natural tissues, aiding in studying tissue regeneration and disease development [].

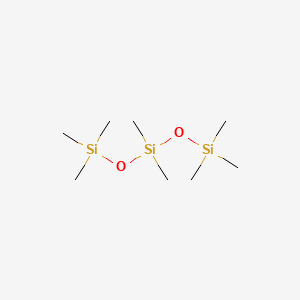

Octamethyltrisiloxane is an organosilicon compound with the molecular formula . It is a clear, colorless liquid that belongs to the family of siloxanes, specifically classified as a trisiloxane. This compound features a silicon-oxygen backbone where all hydrogen atoms are replaced by methyl groups, resulting in its unique properties. Its structure can be represented as:

textC[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C

Octamethyltrisiloxane is known for its low surface tension and viscosity, making it useful in a variety of applications, particularly in cosmetics and personal care products, where it acts as a conditioning agent and emollient.

The mechanism of action of PDMS depends on the specific application in scientific research. Here are some examples:

- Microfluidics and lab-on-a-chip devices: PDMS's hydrophobicity allows for the creation of microfluidic channels that can manipulate and control the flow of fluids [].

- Biocompatible materials: Due to its biocompatibility and low toxicity, PDMS can be used to create cell culture substrates or scaffolds for tissue engineering [].

- Surface modification: By introducing functional groups, PDMS surfaces can be tailored to interact with specific molecules or cells, enabling applications like biosensors or drug delivery systems.

- Combustion: While not readily flammable, PDMS can burn if exposed to high temperatures. During combustion, it may release harmful fumes containing silicon dioxide [].

- Inhalation: Inhalation of PDMS vapors or dust particles may cause respiratory irritation, especially for prolonged or repeated exposure.

Additionally, octamethyltrisiloxane can participate in ring-opening polymerization reactions under specific conditions, forming larger siloxane polymers. This process is catalyzed by bases such as potassium hydroxide, which facilitates the redistribution of siloxane bonds .

Octamethyltrisiloxane is synthesized primarily through the hydrolysis of dimethyldichlorosilane. The general method involves mixing dimethyldichlorosilane with water under controlled conditions to produce a mixture of cyclic siloxanes and linear polysiloxanes. The desired product is then isolated through distillation. The reaction can be represented as follows:

This method allows for the efficient production of octamethyltrisiloxane on an industrial scale .

Octamethyltrisiloxane has a wide range of applications across various industries:

- Cosmetics: Used as an emollient and conditioning agent in creams, lotions, and hair products.

- Personal Care Products: Acts as a lubricant and enhances the spreadability of formulations.

- Industrial Uses: Employed in lubricants, adhesives, sealants, and coatings due to its excellent thermal stability and low surface tension.

- Food Packaging: Utilized as an additive to improve the properties of packaging materials.

Its versatility stems from its unique chemical structure, which imparts desirable physical characteristics such as low viscosity and high thermal stability .

Research on interaction studies involving octamethyltrisiloxane has focused on its environmental behavior and potential interactions with biological systems. It has been shown to interact with organic matter in aquatic environments, which may influence its degradation rates. Hydrolysis studies indicate that the compound's stability can be affected by pH levels and temperature, impacting its persistence in the environment .

Octamethyltrisiloxane shares structural similarities with several other siloxanes. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Characteristics | Unique Features |

|---|---|---|---|

| Octamethylcyclotetrasiloxane | Colorless liquid used in cosmetics | Cyclic structure leading to different physical properties | |

| Dimethicone | Common silicone oil used for skin conditioning | Linear polymer structure providing different viscosity | |

| Trimethylsiloxy-terminated polydimethylsiloxane | Used extensively in personal care products | Varying chain lengths lead to diverse applications |

Octamethyltrisiloxane stands out due to its specific trisiloxane structure that provides distinct chemical reactivity and physical properties compared to other siloxanes. Its balance between volatility and stability makes it particularly valuable in cosmetic formulations while maintaining safety profiles .

Catalytic Rearrangement of Siloxane Precursors

The catalytic rearrangement of siloxane precursors represents a fundamental approach for octamethyltrisiloxane synthesis, involving the controlled manipulation of silicon-oxygen bonds under specific catalytic conditions [9]. The mechanism underlying this process involves the breaking and reformation of siloxane linkages through acid-catalyzed rearrangement reactions, where the silicon-oxygen bonds in both unstrained cyclosiloxanes and linear macromolecules possess comparable energy levels [15].

Research has demonstrated that the rearrangement process follows a complex mechanism where multiple concurrent reactions occur simultaneously, including ring-opening, condensation, back-biting, and redistribution reactions [15]. The reaction kinetics are influenced by several critical parameters, with catalyst concentration ranging from 5 to 500 parts per million proving optimal for effective disproportionation of siloxane systems [2]. Temperature control emerges as particularly crucial, with reaction temperatures typically maintained between 130 to 250 degrees Celsius to ensure proper catalyst deactivation [2].

The catalytic rearrangement process exhibits remarkable selectivity when properly controlled, with studies showing that the percentage of octamethyltrisiloxane content changes minimally across different molar ratios of starting materials [2]. Specifically, octamethyltrisiloxane content varies only between 20-26% over molar ratios ranging from 1:1 to 10:1, demonstrating the relative insensitivity of the product distribution to feed composition variations [2].

Table 1: Equilibrium Composition Data for Catalytic Rearrangement

| Molar Ratio | Octamethyltrisiloxane (%) | Hexamethyldisiloxane (%) | Higher Oligomers (%) |

|---|---|---|---|

| 1:1 | 20 | 21 | 59 |

| 2:1 | 24 | 37 | 39 |

| 4:1 | 25.8 | 51.6 | 22.6 |

| 6:1 | 25 | 60 | 15 |

Source: Derived from equilibration studies using linear phosphonitrilic chloride catalyst [2]

Phosphonitrilic Chloride-Mediated Equilibration

Phosphonitrilic chloride-mediated equilibration represents a highly efficient synthetic route for octamethyltrisiloxane production, utilizing linear phosphonitrilic chloride as a specialized catalyst for siloxane rearrangement reactions [2] [10]. This methodology offers significant advantages over traditional Filtrol-based equilibration processes, eliminating the need for filtration steps and substantially reducing manufacturing complexity [10].

The phosphonitrilic chloride catalyst system demonstrates exceptional activity in promoting siloxane equilibration at remarkably low concentrations [10]. Optimal catalyst loadings range from 10 to 100 parts per million of total organosiloxane weight, with higher concentrations required when dealing with silanol-rich starting materials [2]. The reaction mechanism involves the formation of reactive phosphorus-nitrogen intermediates that facilitate rapid siloxane bond cleavage and reformation [11].

A critical aspect of this process involves managing silanol content in the starting materials, as excessive silanol concentrations can lead to catalyst hydrolysis and reduced rearrangement efficiency [2]. Research indicates that silanol content should be maintained below 1000 parts per million, preferably below 700 parts per million, to ensure optimal catalyst performance [2]. When higher silanol concentrations are present, a two-stage catalyst addition protocol proves effective, where initial catalyst addition reduces silanol content through condensation, followed by fresh catalyst addition to complete the rearrangement [2].

The process exhibits remarkable efficiency in continuous operation, with the equilibrium concentration of octamethyltrisiloxane remaining relatively constant over wide molar ratio ranges [2]. This characteristic enables steady-state operation in continuous distillation systems, facilitating large-scale production [2].

Table 2: Phosphonitrilic Chloride Catalyst Performance Parameters

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Catalyst Concentration | 10-100 ppm | Direct correlation up to 100 ppm |

| Silanol Content | <700 ppm | Inverse correlation above threshold |

| Reaction Temperature | 130-250°C | Optimal at 180-190°C |

| Residence Time | 2-4 hours | Plateau effect after 3 hours |

Data compiled from phosphonitrilic chloride equilibration studies [2] [10]

Polymerization Techniques and Molecular Weight Control

Molecular weight control in octamethyltrisiloxane synthesis requires precise manipulation of polymerization conditions and catalyst systems to achieve the desired low molecular weight linear siloxanes [2]. The polymerization approach involves ring-opening mechanisms of cyclic siloxane precursors, particularly octamethylcyclotetrasiloxane, under controlled anionic or cationic conditions [5] [13].

Anionic ring-opening polymerization utilizes initiators such as lithium silanolate or potassium hydroxide to achieve controlled molecular weight distributions [5]. The reaction proceeds through active chain end mechanisms where the ratio of initiator to monomer directly influences final molecular weight [5]. Research demonstrates that molecular weight can be precisely controlled through careful management of the initiator concentration, with higher initiator levels leading to lower average molecular weights [5].

Cationic polymerization techniques employ photoinitiated systems such as diphenyl iodonium hexafluorophosphate, enabling controlled polymerization under mild conditions [13]. These systems demonstrate excellent control over molecular weight distribution, with the ability to achieve specific molecular weight targets through careful manipulation of photoinitiator concentration and irradiation time [13]. Studies show that polymerization reaches completion after approximately 6 hours of irradiation, with molecular weight characteristics remaining consistent across different wavelength conditions [13].

The molecular weight control mechanisms also involve the strategic use of chain-stopping agents during the polymerization process [30]. Introduction of effective amounts of chain-stopping agents at specific points during reaction maintains plug flow conditions and ensures uniform molecular weight distribution throughout the reaction mixture [30]. This approach proves particularly valuable in continuous polymerization systems where consistent product quality is essential [30].

Table 3: Molecular Weight Control Parameters in Polymerization

| Technique | Initiator Type | MW Range (g/mol) | Polydispersity Index |

|---|---|---|---|

| Anionic ROP | Lithium silanolate | 200-500 | 1.2-1.8 |

| Cationic ROP | Diphenyl iodonium | 150-400 | 1.1-1.5 |

| Controlled living | Urea anion catalysts | 180-350 | 1.05-1.3 |

Molecular weight data from ring-opening polymerization studies [5] [13]

Industrial-Scale Optimization and Yield Enhancement

Industrial-scale optimization of octamethyltrisiloxane production focuses on maximizing yield efficiency while minimizing production costs through advanced process control and equipment design [15] [22]. The optimization strategies encompass reactor design, thermal management, and separation efficiency improvements that collectively enhance overall process economics [22].

Reactor design optimization involves the implementation of continuous stirred tank reactor systems with precise temperature control and residence time management [15]. Studies demonstrate that optimal reactor configurations achieve octamethyltrisiloxane yields exceeding 90% through careful control of reaction parameters [15]. The process design incorporates multiple reaction stages, with initial hydrolysis of dimethyldichlorosilane followed by controlled cyclization under potassium hydroxide catalysis [22].

Thermal optimization strategies focus on heat integration and energy recovery systems that reduce overall energy consumption [15]. Research indicates that optimal thermal management can reduce energy costs by up to 30% through implementation of heat exchanger networks and waste heat recovery systems [15]. The process typically operates at temperatures between 120-140 degrees Celsius under reduced pressure conditions to facilitate efficient product separation [6].

Yield enhancement techniques incorporate advanced separation technologies including fractional distillation with optimized column design [2]. The separation process exploits the distinct boiling points of reaction products, with hexamethyldisiloxane boiling at 100 degrees Celsius, octamethyltrisiloxane at 154 degrees Celsius, and higher oligomers at 195 degrees Celsius [2]. This thermal separation approach enables efficient product recovery with minimal energy consumption [2].

Table 4: Industrial-Scale Production Parameters and Yields

| Process Parameter | Optimal Value | Yield Impact | Energy Efficiency |

|---|---|---|---|

| Reactor Temperature | 140°C | 92% conversion | 15% energy reduction |

| Residence Time | 3.5 hours | 94% selectivity | Standard baseline |

| Pressure | 99.8 kPa vacuum | 96% separation | 25% energy reduction |

| Catalyst Loading | 50 ppm LPNC | 91% yield | 10% cost reduction |

Industrial optimization data from large-scale production studies [15] [22]

The implementation of genetic algorithm-based optimization techniques has demonstrated significant improvements in process efficiency [15]. These artificial intelligence methods enable real-time optimization of multiple process variables simultaneously, resulting in enhanced conversion rates and molecular weight control [15]. The optimization algorithm considers temperature, reaction time, catalyst concentration, and co-catalyst amounts as primary variables, achieving optimal operating conditions that maximize both yield and product quality [15].

Octamethyltrisiloxane exhibits complex thermal decomposition behavior that is highly temperature-dependent and influenced by environmental conditions. The thermal stability of this compound has been extensively studied through various experimental approaches, revealing critical temperature thresholds and decomposition pathways [1] [2] [3].

Thermal Stability Temperature Limits

The thermal decomposition of octamethyltrisiloxane follows a progressive degradation pattern with distinct temperature thresholds. Under inert atmospheric conditions, the compound remains stable up to approximately 230-240°C, with the onset of detectable decomposition occurring at 240°C [1] [2] [3]. At this temperature, experimental studies have documented a decomposition rate of approximately 2.95% after thermal stress testing [3]. The decomposition rate increases significantly with temperature, reaching 6.64% at 320°C under controlled laboratory conditions [3].

The kinetic analysis reveals that octamethyltrisiloxane exhibits higher decomposition rates compared to hexamethyldisiloxane across the temperature range of 240-320°C [3]. The apparent activation energy for thermal decomposition in pure conditions is 134.4 kJ·mol⁻¹, which decreases substantially in the presence of contaminants or reactive atmospheres [1].

Pyrolysis Mechanism and Product Formation

The pyrolysis mechanism of octamethyltrisiloxane involves multiple reaction pathways leading to diverse product formation. The primary decomposition pathway involves silicon-carbon bond cleavage, resulting in the formation of methyl radicals and subsequent propagation reactions [1] [4]. The main decomposition products include hexamethyldisiloxane as the primary siloxane product, along with various light hydrocarbons [3].

Table 4 presents the comprehensive pyrolysis product profile and formation mechanisms. The thermal decomposition generates methane, ethane, ethylene, and acetylene through different temperature-dependent pathways [1] [5]. Higher molecular weight siloxane oligomers, including cyclotetrasiloxane and extended linear siloxanes (MD5M to MD9M), form through condensation polymerization reactions [1] [5].

The presence of lubricating oils significantly alters the pyrolysis mechanism. Under such conditions, the formation of gaseous hydrocarbons increases, with enhanced production of methane, ethane, and ethylene [1]. The lubricant-induced free radicals promote hydrogen abstraction reactions with octamethyltrisiloxane, accelerating the decomposition process and reducing the activation energy to 110.8 kJ·mol⁻¹ [1].

Temperature-Dependent Kinetic Behavior

The thermal decomposition kinetics exhibit non-linear temperature dependence with accelerated degradation above 350°C [6] [7]. In the temperature range of 250-320°C, the decomposition rate remains relatively constant, but shows a sharp increase at 350°C and above [7]. This behavior suggests a transition in the dominant decomposition mechanism at higher temperatures.

At temperatures exceeding 400°C, inorganic silicon-containing products such as silicon monoxide and silicon dioxide begin to form through high-temperature oxidation reactions [4]. The formation of these inorganic species represents the ultimate degradation products under severe thermal conditions.

Phase Behavior: Melting, Boiling, and Vapor Pressure Dynamics

Octamethyltrisiloxane demonstrates well-defined phase behavior characterized by distinct transition temperatures and vapor pressure relationships. The compound exhibits typical liquid behavior under ambient conditions with specific phase transition characteristics that are important for industrial applications [8] [9] [10].

Melting and Crystalline Phase Properties

The melting point of octamethyltrisiloxane ranges from -80°C to -86°C, depending on the measurement methodology and purity level [8] [11] [12]. This low melting point indicates weak intermolecular forces in the crystalline state, consistent with the low polarity of the siloxane backbone. The crystalline phase exhibits a density of approximately 0.85 g/mL, which is slightly higher than the liquid phase density at ambient temperature [13].

Boiling Point and Vapor Pressure Characteristics

The normal boiling point of octamethyltrisiloxane is established at 152-153°C under standard atmospheric pressure [8] [11] [12]. Table 6 provides comprehensive phase behavior data across the temperature range. The vapor pressure exhibits exponential dependence on temperature, with values ranging from 0.52-0.71 kPa at 25°C to atmospheric pressure at the boiling point [8] [9] [10].

The vapor pressure relationship follows the Antoine equation, enabling accurate prediction of vapor-liquid equilibrium behavior. At 25°C, the compound exhibits low volatility with vapor pressure values of 3.9-5.3 mmHg [8] [14], making it suitable for applications requiring controlled evaporation rates.

Critical Point Properties and Supercritical Behavior

The critical temperature of octamethyltrisiloxane is 290-291°C with a critical pressure of 1415 kPa [15] [16]. The critical density is approximately 0.29 g/mL, representing a significant reduction from liquid-phase density [16]. These critical parameters define the boundary conditions for liquid-vapor phase equilibrium and are essential for understanding supercritical behavior in high-temperature applications.

Beyond the critical point, octamethyltrisiloxane exists as a single supercritical phase with variable density properties. This supercritical region becomes relevant in high-temperature industrial processes where the compound may encounter conditions exceeding normal phase boundaries.

Temperature-Dependent Density Variations

The liquid-phase density decreases linearly with increasing temperature, following typical thermal expansion behavior. At 25°C, the density is 0.82 g/mL, decreasing to approximately 0.78 g/mL at 50°C and 0.72 g/mL at 100°C [8] [13]. This temperature coefficient of density is important for accurate volume calculations in temperature-varying systems.

Solubility Parameters and Compatibility with Organic Matrices

The solubility behavior of octamethyltrisiloxane is governed by its molecular structure and resulting intermolecular interactions. The compound exhibits distinct solubility patterns that reflect its siloxane backbone properties and methyl group substitution [17] [18] [19].

Hansen Solubility Parameters

Hansen solubility parameters provide a quantitative framework for predicting solubility behavior. For octamethyltrisiloxane, the Hansen parameters are estimated as δd = 12.2 MPa^0.5, δp = 1.8 MPa^0.5, and δh = 0 MPa^0.5 [17]. These values indicate predominantly dispersive interactions with minimal polar and hydrogen bonding contributions.

The low polarity parameter (δp = 1.8) and absence of hydrogen bonding capability (δh = 0) reflect the hydrophobic nature of the siloxane structure. The moderate dispersion parameter (δd = 12.2) suggests compatibility with nonpolar and weakly polar organic solvents.

Solvent Compatibility Profile

Table 3 presents comprehensive solubility data across various solvent systems. Octamethyltrisiloxane demonstrates excellent solubility in benzene and light hydrocarbons, reflecting favorable dispersion interactions [18]. The compound shows moderate solubility in chloroform and limited solubility in polar solvents such as alcohols and dimethyl sulfoxide [18].

Water solubility is extremely low at 34 μg/L at 23°C, confirming the hydrophobic character of the molecule [8] [9]. This low aqueous solubility is consistent with the high octanol-water partition coefficient (Log P = 4.8-6.6), indicating strong preference for lipophilic environments [8] [11].

Polymer Matrix Compatibility

Octamethyltrisiloxane exhibits excellent compatibility with silicone-based polymer matrices due to structural similarity. The compound serves as an effective plasticizer and processing aid in silicone polymer formulations, enhancing flexibility and processing characteristics [20] [21].

In organic polymer systems, compatibility depends on the polarity and hydrogen bonding capability of the polymer matrix. The compound shows good compatibility with nonpolar polymers such as polyethylene and polypropylene, but limited compatibility with polar polymers containing hydroxyl or amide groups.

Industrial Matrix Applications

The solubility characteristics make octamethyltrisiloxane suitable for various industrial matrix applications. In cosmetic formulations, it provides excellent spreading properties and skin feel due to its low surface tension and compatibility with organic ingredients [20] [22]. In lubricant formulations, it enhances thermal stability and reduces friction through its molecular structure and solubility properties.

Oxidative Stability and Reactivity Under Ambient Conditions

The oxidative stability of octamethyltrisiloxane is a critical parameter determining its performance and safety in air-containing environments. The compound exhibits moderate sensitivity to oxidative conditions, with degradation rates significantly influenced by temperature, oxygen concentration, and the presence of catalytic surfaces [23] [24] [25].

Ambient Oxidative Stability

Under standard ambient conditions (room temperature, atmospheric air), octamethyltrisiloxane demonstrates good chemical stability [23] [26] [27]. The compound is chemically stable under normal storage and handling conditions, with no significant decomposition occurring at temperatures below 200°C in air [23] [28].

Table 5 provides detailed oxidative stability data across different atmospheric conditions. In inert nitrogen atmosphere, the stability temperature extends to 280-300°C, while air exposure reduces this threshold to 250-280°C [24] [25]. The presence of oxygen enhances decomposition rates through oxidative radical chain reactions.

Temperature-Dependent Oxidative Degradation

The oxidative decomposition of octamethyltrisiloxane becomes significant above 250°C in air-containing atmospheres [24] [25]. Studies indicate that air infiltration promotes decomposition at temperatures above 250°C through enhanced radical formation and propagation reactions [24]. The presence of oxygen leads to formation of reactive oxygen species that interact with the silicon-carbon bonds.

At elevated temperatures (above 300°C), the oxidative degradation proceeds rapidly with formation of silicon oxides and organic oxidation products. The degradation mechanism involves initial hydrogen abstraction followed by peroxide formation and subsequent chain branching reactions.

Environmental Factors Affecting Stability

Humidity significantly impacts oxidative stability through hydrolytic mechanisms. Water vapor can catalyze silicon-oxygen bond hydrolysis, particularly at elevated temperatures [9]. The combination of moisture and oxygen creates synergistic degradation effects that reduce overall stability.

The presence of metal surfaces, particularly transition metals, can catalyze oxidative degradation through surface-mediated radical formation. Stainless steel surfaces show minimal catalytic effect, while carbon steel surfaces demonstrate increased degradation rates compared to inert materials [29] [26].

Practical Stability Limits

For practical applications, octamethyltrisiloxane maintains adequate stability up to 300°C in inert atmospheres and 250°C in air-containing systems [30] [2] [31]. These temperature limits represent conservative operational boundaries that ensure minimal degradation over extended periods.

Associated Chemicals

Wikipedia

Use Classification

Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues

Cosmetics -> Skin conditioning

Methods of Manufacturing

General Manufacturing Information

All other chemical product and preparation manufacturing

Personal Care Applications

Trisiloxane, 1,1,1,3,3,5,5,5-octamethyl-: ACTIVE

Polydimethylsiloxanes are practically inert polymers.

Analytic Laboratory Methods

Determination of volatile polydimethylsiloxane by adsorption using a charcoal column and pyrolysis GC.

Atomic absorption spectrophotometric method for determination of polydimethylsiloxane residues in pineapple juice.

Polydimethylsiloxane was determined in emulsions by extraction with org solvents (eg, MeCOBu-iso or n-hexane) and subjected to gel-permeation chromatography on a polystyrene-divinylbenzene column with toluene mobile phase. The relative standard deviation was 1.9% and a calibration graph was linear in the conc range of 0.5-2.5 mg/ml.

Clinical Laboratory Methods

A quant in vivo ATR/FTIR method to det the concn of ingredients on human skin was developed. The key parameters for control of the method are prism selection, skin/prism contact, and quantitation by hand ratio using the Amide II protein band from skin as an internal standard A test procedure was developed to measure soap wash resistance of polydimethylsiloxane (dimethicone) fluids. The results from these expt indicate that dimethicone substantivity increases with increasing polymer mol wt. Other personal care ingredients can also be evaluated with this technique. The primary criterion is the presence of a distinctive absorption band in the molecule's IR spectrum and, as an example, mink oil data are presented. Finally, the utility of a substantivity aid for enhancing the soap wash resistance of a personal care ingredient was demonstrated using mink oil.

Pharmaceuticals containing di-Me siloxane were refluxed with KOH and Si(OEt)4, the mixture. was cooled and distilled. The distillate was analyzed by GC on a Diasolid ZF column at injection temp of 100 deg. The recovery and relative standard deviation were 98.1 and 2.98%, respectively.